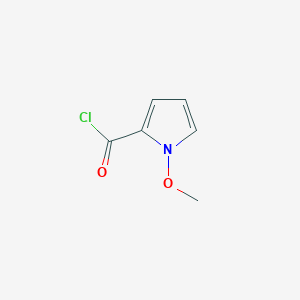

1-Methoxy-1H-pyrrole-2-carbonyl chloride

説明

Structure

3D Structure

特性

CAS番号 |

922498-75-7 |

|---|---|

分子式 |

C6H6ClNO2 |

分子量 |

159.57 g/mol |

IUPAC名 |

1-methoxypyrrole-2-carbonyl chloride |

InChI |

InChI=1S/C6H6ClNO2/c1-10-8-4-2-3-5(8)6(7)9/h2-4H,1H3 |

InChIキー |

KYTGXBZMDIEOSI-UHFFFAOYSA-N |

正規SMILES |

CON1C=CC=C1C(=O)Cl |

製品の起源 |

United States |

Reactivity and Mechanistic Investigations of 1 Methoxy 1h Pyrrole 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The carbonyl chloride group of 1-Methoxy-1H-pyrrole-2-carbonyl chloride is a highly reactive acylating agent. The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its utility in synthesizing various derivatives. The general mechanism for these transformations is the nucleophilic acyl substitution, which typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com In this process, the nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. youtube.comyoutube.com

The reaction of 1-Methoxy-1H-pyrrole-2-carbonyl chloride with primary or secondary amines, a process known as aminolysis, yields the corresponding N-substituted 1-methoxy-1H-pyrrole-2-carboxamides. youtube.com This reaction is a cornerstone of amide bond formation in organic synthesis. nih.govresearchgate.net The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate where the nitrogen atom bears a positive charge and the oxygen atom has a negative charge. youtube.com

Table 1: Representative Aminolysis Reactions This table presents hypothetical product outcomes based on established aminolysis reaction mechanisms.

| Amine Nucleophile | Product |

| Ammonia (NH₃) | 1-Methoxy-1H-pyrrole-2-carboxamide |

| Methylamine (CH₃NH₂) | N-Methyl-1-methoxy-1H-pyrrole-2-carboxamide |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-1-methoxy-1H-pyrrole-2-carboxamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-1-methoxy-1H-pyrrole-2-carboxamide |

When 1-Methoxy-1H-pyrrole-2-carbonyl chloride is treated with an alcohol (alcoholysis) or a phenol (B47542) (phenolysis), the corresponding esters are formed. This process follows the same fundamental nucleophilic acyl substitution mechanism as aminolysis. libretexts.org The alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon. libretexts.org

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. fishersci.it The initial nucleophilic attack by the oxygen atom of the alcohol or phenol on the carbonyl carbon leads to a tetrahedral intermediate. This intermediate then expels the chloride ion to form the ester product. masterorganicchemistry.com

Table 2: Representative Alcoholysis and Phenolysis Reactions This table presents hypothetical product outcomes based on established esterification reaction mechanisms.

| Nucleophile | Product |

| Methanol (CH₃OH) | Methyl 1-methoxy-1H-pyrrole-2-carboxylate |

| Ethanol (CH₃CH₂OH) | Ethyl 1-methoxy-1H-pyrrole-2-carboxylate |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 1-methoxy-1H-pyrrole-2-carboxylate |

| Phenol (C₆H₅OH) | Phenyl 1-methoxy-1H-pyrrole-2-carboxylate |

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives, readily reacting with a wide range of nucleophiles. youtube.com Besides amines and alcohols, 1-Methoxy-1H-pyrrole-2-carbonyl chloride is expected to react with other heteronucleophiles such as water (hydrolysis) to form the corresponding carboxylic acid, and thiols to form thioesters.

The regioselectivity of these reactions is exceptionally high. The reaction site is exclusively the electrophilic carbonyl carbon. The pyrrole (B145914) ring itself, while electron-rich, does not compete as a nucleophilic site under the conditions typical for nucleophilic acyl substitution. The high reactivity of the acyl chloride ensures that substitution occurs at the carbonyl center before any potential reactions on the aromatic ring can take place.

Electrophilic Aromatic Substitution on the Pyrrole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including pyrroles. wikipedia.org In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The pyrrole ring is electron-rich due to the delocalization of the nitrogen atom's lone pair of electrons, making it highly reactive towards electrophiles, more so than benzene. pearson.com

The mechanism involves two main steps: the attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (also known as an arenium ion or sigma complex), followed by the deprotonation of this intermediate to restore the aromaticity of the ring. masterorganicchemistry.com

The regiochemical outcome of electrophilic aromatic substitution on the 1-Methoxy-1H-pyrrole-2-carbonyl chloride ring is governed by the electronic effects of the two existing substituents: the 1-methoxy group and the 2-carbonyl chloride group.

1-Methoxy Group: The oxygen atom attached to the pyrrole nitrogen has lone pairs of electrons that can be donated into the ring through resonance. This makes the 1-methoxy group a strong activating group, increasing the electron density of the pyrrole ring and making it more susceptible to electrophilic attack. acs.org Activating groups with lone pairs adjacent to the ring are typically ortho, para-directors. libretexts.org In the context of the pyrrole ring, this corresponds to directing incoming electrophiles to the C-2, C-5, and C-3 positions.

2-Carbonyl Chloride Group: The carbonyl group is electron-withdrawing due to both induction and resonance, which deactivates the ring towards electrophilic attack. wikipedia.org Such deactivating groups are typically meta-directors. wikipedia.org

In this molecule, the powerful activating and directing effect of the 1-methoxy group is expected to dominate over the deactivating effect of the 2-carbonyl chloride group. Since the C-2 position is already substituted, electrophilic attack will be directed to the other activated positions. The C-5 position (para to the nitrogen) and the C-3 position (ortho to the nitrogen) are the most likely sites for substitution. The C-5 position is often favored in pyrroles due to better stabilization of the cationic intermediate. pearson.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table summarizes the directing influence of substituents on the pyrrole ring.

| Position | Influence of 1-Methoxy Group (Activating) | Influence of 2-Carbonyl Chloride Group (Deactivating) | Predicted Outcome |

| C-3 | ortho-directing (Activated) | meta-directing (Deactivated) | Possible site of substitution |

| C-4 | (Weakly activated) | ortho-directing (Deactivated) | Less likely site of substitution |

| C-5 | para-directing (Strongly Activated) | (Deactivated) | Most probable site of substitution |

Several competitive reactions and side products can arise during electrophilic aromatic substitution on 1-Methoxy-1H-pyrrole-2-carbonyl chloride.

Reaction at the Acyl Chloride: Many electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation, employ Lewis acid catalysts (e.g., AlCl₃). masterorganicchemistry.com These catalysts can coordinate with the oxygen or chlorine atoms of the carbonyl chloride group, potentially leading to undesired side reactions or deactivation of the catalyst.

Hydrolysis/Solvolysis: If the reaction conditions are not strictly anhydrous, the highly reactive acyl chloride can be hydrolyzed by water to the corresponding carboxylic acid (1-Methoxy-1H-pyrrole-2-carboxylic acid). Similarly, if an alcohol is used as a solvent, solvolysis can occur to form an ester.

Polysubstitution: The strong activating nature of the 1-methoxy group significantly increases the reactivity of the pyrrole ring. This can make it difficult to stop the reaction at monosubstitution, potentially leading to the formation of di- or tri-substituted products, especially if harsh reaction conditions or a large excess of the electrophile are used.

Loss of Regioselectivity: While the C-5 position is the predicted major site of substitution, a mixture of isomers (e.g., C-3 and C-5 substituted products) is possible, which can complicate purification. researchgate.net The exact ratio of these products would depend on the specific electrophile and reaction conditions employed.

Reduction Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group in 1-methoxy-1H-pyrrole-2-carbonyl chloride is a highly reactive functional group that can be readily transformed into a variety of other functionalities through reduction. The primary products of such reductions are the corresponding aldehyde, 1-methoxy-1H-pyrrole-2-carbaldehyde, and the primary alcohol, (1-methoxy-1H-pyrrol-2-yl)methanol. The choice of reducing agent and reaction conditions is crucial in determining the outcome of the reaction.

Formation of Aldehyde and Alcohol Derivatives

The reduction of an acyl chloride typically proceeds in a stepwise manner, first to the aldehyde and then to the alcohol. Due to the high reactivity of the acyl chloride, stopping the reduction at the aldehyde stage can be challenging. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) will typically reduce the acyl chloride all the way to the primary alcohol. youtube.comyoutube.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde.

In contrast, milder reducing agents can be employed to achieve the partial reduction to the aldehyde. Sodium borohydride (B1222165) (NaBH4), while generally less reactive than LiAlH4, can also reduce acyl chlorides to alcohols. youtube.com However, its lower reactivity does not typically allow for the selective formation of the aldehyde.

The synthesis of pyrrole-2-carbaldehyde derivatives is a significant area of research, with various methods developed for their preparation. orgsyn.orgorganic-chemistry.orgmdpi.com These methods often involve the formylation of the pyrrole ring rather than the reduction of a carbonyl derivative. The reduction of a pre-existing carbonyl group, such as the one in 1-methoxy-1H-pyrrole-2-carbonyl chloride, offers an alternative synthetic route. The formation of (1-methoxy-1H-pyrrol-2-yl)methanol would be the expected product from a complete reduction of the carbonyl chloride.

Table 1: Reduction Products of 1-Methoxy-1H-pyrrole-2-carbonyl Chloride

| Starting Material | Reducing Agent | Product |

| 1-Methoxy-1H-pyrrole-2-carbonyl chloride | Strong (e.g., LiAlH4) | (1-Methoxy-1H-pyrrol-2-yl)methanol |

| 1-Methoxy-1H-pyrrole-2-carbonyl chloride | Selective | 1-Methoxy-1H-pyrrole-2-carbaldehyde |

Selective Reduction Strategies

To achieve the selective reduction of 1-methoxy-1H-pyrrole-2-carbonyl chloride to 1-methoxy-1H-pyrrole-2-carbaldehyde, sterically hindered or electronically deactivated hydride reagents are necessary. These reagents are designed to react with the highly electrophilic acyl chloride but are sufficiently unreactive towards the resulting aldehyde.

One common strategy is the use of lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)3H). The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride, allowing for the selective reduction of acyl chlorides to aldehydes at low temperatures. Another effective reagent for this transformation is diisobutylaluminum hydride (DIBAL-H), which is also used at low temperatures to prevent over-reduction.

The chemoselective reduction of acyl groups on the pyrrole ring has been demonstrated. For instance, the reduction of 2-acyl-N-sulfonylpyrroles has been investigated, where the choice of hydride source and solvent can direct the reaction towards different products. Similarly, the Birch reduction of electron-deficient pyrroles offers a method for the partial reduction of the pyrrole ring itself, highlighting the potential for selective transformations on the pyrrole system. These examples suggest that by carefully selecting the reducing agent and conditions, a selective reduction of the carbonyl chloride moiety in 1-methoxy-1H-pyrrole-2-carbonyl chloride to the aldehyde is feasible.

Table 2: Reagents for Selective Aldehyde Synthesis

| Reagent | Abbreviation | Key Feature |

| Lithium tri(tert-butoxy)aluminum hydride | LiAl(OtBu)3H | Sterically hindered |

| Diisobutylaluminum hydride | DIBAL-H | Requires low temperatures |

Oxidation Reactions and Degradation Pathways

The 1-methoxy-1H-pyrrole-2-carbonyl chloride molecule possesses several sites susceptible to oxidation, including the pyrrole ring and the N-methoxy group. The pyrrole ring is an electron-rich heterocycle and is prone to oxidation, which can lead to polymerization or the formation of various oxidized products. The N-methoxy group can also be a target for oxidative processes.

The biosynthesis of N-hydroxypyrroles has been studied, and it is suggested that N-substituted alkoxypyrroles could be intermediates in these pathways. biorxiv.org This indicates a potential for biological degradation of 1-methoxy-1H-pyrrole derivatives through enzymatic oxidation. In a chemical context, the oxidation of the pyrrole ring can be initiated by various oxidizing agents. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the oxidant.

Radical Reactions and Mechanistic Considerations

Free radical reactions involving 1-methoxy-1H-pyrrole-2-carbonyl chloride could be initiated at several positions. The pyrrole ring can undergo radical substitution reactions, and the methoxy (B1213986) group also presents a site for hydrogen abstraction to form a radical.

A common type of radical reaction is free-radical halogenation. byjus.compearson.comyoutube.com For example, free-radical bromination typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.comlibretexts.org In the context of 1-methoxy-1H-pyrrole-2-carbonyl chloride, a radical initiator could lead to the formation of a bromine radical. This radical could then abstract a hydrogen atom from the pyrrole ring or the methyl group of the methoxy moiety. The stability of the resulting radical intermediate would determine the major product. Allylic and benzylic C-H bonds are particularly susceptible to radical bromination due to the resonance stabilization of the resulting radical. masterorganicchemistry.com While the pyrrole ring is not benzylic, the delocalized π-system can stabilize a radical intermediate.

The mechanism of radical reactions is often elucidated through kinetic studies and the use of radical traps. The presence of the electron-withdrawing carbonyl chloride group at the 2-position and the methoxy group at the 1-position will influence the regioselectivity of any radical attack on the pyrrole ring.

Metal-Catalyzed Transformations and Cross-Coupling Strategies

The carbonyl chloride functionality and the pyrrole ring of 1-methoxy-1H-pyrrole-2-carbonyl chloride are both amenable to a variety of metal-catalyzed transformations, making this compound a potentially versatile building block in organic synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnnih.govwikipedia.orgorganic-chemistry.orgyoutube.comnih.govrsc.orgnih.govresearchgate.net

The acyl chloride can participate in reactions such as the Sonogashira coupling, which involves the coupling of an acyl chloride with a terminal alkyne to form an α,β-alkynyl ketone. mdpi.comresearchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting alkynyl ketone is a valuable synthetic intermediate.

The pyrrole ring itself can be considered a heteroaryl halide equivalent in cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used method for the formation of biaryl and heteroaryl-aryl compounds. mdpi.comnih.govresearchgate.net 1-Methoxy-1H-pyrrole-2-carbonyl chloride could potentially undergo Suzuki coupling with various boronic acids or esters at the C-Cl bond of the acyl chloride or potentially at a halogenated position on the pyrrole ring if further functionalized.

The Heck reaction is another important palladium-catalyzed reaction that involves the coupling of an unsaturated halide with an alkene. sioc-journal.cnnih.govwikipedia.orgorganic-chemistry.orgyoutube.com While typically applied to aryl or vinyl halides, the acyl chloride could potentially undergo a decarbonylative Heck-type reaction under specific conditions. Furthermore, direct C-H activation and functionalization of the pyrrole ring, catalyzed by transition metals, is a growing field that could offer alternative strategies for the elaboration of the 1-methoxy-1H-pyrrole core.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product Type |

| Sonogashira Coupling | Terminal Alkyne | α,β-Alkynyl Ketone |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Biaryl or Heteroaryl-Aryl Ketone |

| Heck Reaction | Alkene | Substituted Alkene (potentially via decarbonylation) |

| Kumada Coupling | Grignard Reagent | Ketone |

Synthetic Transformations and Derivatization Strategies Utilizing 1 Methoxy 1h Pyrrole 2 Carbonyl Chloride

Amide Derivatives: Synthesis of N-(1-Methoxy-1H-pyrrole-2-carbonyl)amino Acid Esters and Peptidomimetics

The reaction of 1-Methoxy-1H-pyrrole-2-carbonyl chloride with the amino group of amino acid esters provides a straightforward route to N-acylated amino acid derivatives. This transformation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The resulting N-(1-Methoxy-1H-pyrrole-2-carbonyl)amino acid esters are valuable intermediates in the synthesis of peptidomimetics. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability towards enzymatic degradation, improved oral bioavailability, and better pharmacokinetic profiles.

The incorporation of the 1-methoxy-1H-pyrrole scaffold can introduce unique conformational constraints and electronic properties into peptide-like structures. While specific examples utilizing 1-Methoxy-1H-pyrrole-2-carbonyl chloride are not extensively documented in publicly available literature, the synthesis of analogous N-(pyrrole-2-carbonyl)-amino acid methyl esters has been reported through the acylation of amino acid methyl esters with other activated pyrrole-2-carboxylic acid derivatives. researchgate.net These studies demonstrate the feasibility of this synthetic approach and suggest that a variety of amino acid esters can be successfully acylated to afford the corresponding pyrrole-containing derivatives in good to excellent yields. researchgate.net

Table 1: Representative Synthesis of N-(pyrrole-2-carbonyl)-amino Acid Methyl Esters

| Entry | Amino Acid Ester | Acylating Agent | Yield (%) |

| 1 | Glycine methyl ester | Bromo-2-trichloroacetylpyrrole | 85.2 |

| 2 | L-Alanine methyl ester | Bromo-2-trichloroacetylpyrrole | 92.2 |

| 3 | L-Valine methyl ester | Bromo-2-trichloroacetylpyrrole | 88.7 |

| 4 | L-Leucine methyl ester | Bromo-2-trichloroacetylpyrrole | 90.1 |

| 5 | L-Phenylalanine methyl ester | Bromo-2-trichloroacetylpyrrole | 89.5 |

Data is illustrative and based on the synthesis of analogous compounds. researchgate.net

Ester and Thioester Analogues

In addition to amide bond formation, 1-Methoxy-1H-pyrrole-2-carbonyl chloride can be employed in the synthesis of ester and thioester analogues through reactions with alcohols and thiols, respectively. The esterification reaction proceeds readily, often catalyzed by a base, to yield the corresponding 1-methoxy-1H-pyrrole-2-carboxylates. These esters can serve as precursors for further transformations or as final target molecules with specific applications.

The synthesis of thioesters from acyl chlorides and thiols is a well-established transformation in organic chemistry. organic-chemistry.org This reaction is typically high-yielding and provides a direct route to thioester derivatives of 1-methoxy-1H-pyrrole. Thioesters are important functional groups in their own right and are also valuable intermediates for the synthesis of other compounds, such as ketones, via reaction with organometallic reagents. The synthesis of 2-thionoester pyrroles has been reported as a route to 2-formyl pyrroles, highlighting the synthetic utility of sulfur-containing pyrrole (B145914) derivatives. nih.gov

Table 2: General Synthesis of Esters and Thioesters from Acyl Chlorides

| Entry | Nucleophile | Product Type | General Conditions |

| 1 | R-OH (Alcohol) | Ester | Base (e.g., pyridine (B92270), Et3N), aprotic solvent |

| 2 | R-SH (Thiol) | Thioester | Base (e.g., pyridine, Et3N), aprotic solvent |

Ketone Synthesis: Friedel-Crafts Acylation and Organometallic Coupling Reactions

The carbonyl group of 1-Methoxy-1H-pyrrole-2-carbonyl chloride can be converted into a ketone functional group through two primary methodologies: Friedel-Crafts acylation and coupling with organometallic reagents.

Organometallic Coupling Reactions: A more versatile approach to ketone synthesis involves the reaction of the acyl chloride with organometallic reagents. Grignard reagents (RMgX) and organolithium reagents (RLi) are highly reactive and can add to the carbonyl group. However, these strong nucleophiles can also lead to the formation of tertiary alcohols as byproducts. To achieve a more controlled synthesis of ketones, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi) or organocadmium compounds, are often preferred. These reagents selectively displace the chloride ion to form the corresponding ketone with minimal over-addition. The synthesis of ketones from pyrrole-bearing carbonyl linchpin reagents and organometallic reagents has been demonstrated to be an effective strategy. researchgate.net

Table 3: Potential Ketone Synthesis Reactions

| Reaction Type | Reagents | Expected Product |

| Friedel-Crafts Acylation | Aromatic Compound, Lewis Acid (e.g., AlCl₃) | Aryl (1-methoxy-1H-pyrrol-2-yl)methanone |

| Organometallic Coupling | Organocuprate (R₂CuLi) | Alkyl/Aryl (1-methoxy-1H-pyrrol-2-yl)methanone |

| Organometallic Coupling | Grignard Reagent (RMgX) (controlled conditions) | Alkyl/Aryl (1-methoxy-1H-pyrrol-2-yl)methanone |

Heterocyclic Ring Annulation and Spiro Compound Formation

The reactive nature of the acyl chloride in 1-Methoxy-1H-pyrrole-2-carbonyl chloride makes it a suitable precursor for the construction of more complex heterocyclic systems through ring annulation reactions. These reactions involve the formation of a new ring fused to the pyrrole core. For instance, intramolecular cyclization of a suitably functionalized derivative, prepared from the acyl chloride, could lead to the formation of pyrrolo-fused heterocycles. nih.gov The specific type of heterocycle formed would depend on the nature of the tethered nucleophile.

Furthermore, 1-Methoxy-1H-pyrrole-2-carbonyl chloride can be envisioned as a starting material for the synthesis of spiro compounds. Spiro compounds contain two rings that share a single common atom. The synthesis of spirocyclic oxindoles and other spiro-fused heterocycles often involves cycloaddition or condensation reactions where one of the reacting partners contains a carbonyl group. rsc.org By derivatizing the acyl chloride into a suitable intermediate, it could participate in reactions leading to the formation of spiro-pyrrole structures.

Incorporation into Macrocyclic and Polymeric Structures

The difunctional nature of derivatives of 1-Methoxy-1H-pyrrole-2-carbonyl chloride, possessing both a reactive site for polymerization and the pyrrole ring itself, allows for its potential incorporation into macrocyclic and polymeric structures.

Macrocycles: Macrocycles are large cyclic molecules that often exhibit unique host-guest binding properties and biological activities. The synthesis of peptide macrocycles, for example, can be achieved through head-to-tail lactamization, a process that could potentially be facilitated by the presence of a chloride anion. nih.gov By incorporating the 1-methoxy-1H-pyrrole-2-carbonyl moiety into a linear precursor, subsequent macrocyclization could lead to novel macrocyclic architectures containing the pyrrole subunit.

Polymers: Pyrrole and its derivatives are well-known precursors for the synthesis of conducting polymers. The polymerization of pyrrole can be achieved through chemical or electrochemical methods. google.com While the direct polymerization of 1-Methoxy-1H-pyrrole-2-carbonyl chloride may be complicated by the reactivity of the acyl chloride group, it could be converted into a more suitable monomer for polymerization. For instance, copolymerization of a pyrrole derivative with other monomers, such as 4-hydroxybenzaldehyde, has been shown to produce soluble, conjugated polymers. researchgate.netorientjchem.org The resulting polymers containing the 1-methoxy-1H-pyrrole-2-carbonyl unit could exhibit interesting electronic and material properties. The reaction of carbonyl compounds with amines can also lead to the formation of polymeric products containing pyrrole units. nih.gov

Design and Synthesis of Advanced Organic Building Blocks

1-Methoxy-1H-pyrrole-2-carbonyl chloride serves as a fundamental building block for the synthesis of more complex and functionally diverse organic molecules. nih.gov The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, and the ability to introduce it with a reactive handle at the 2-position is highly valuable.

By utilizing the synthetic transformations described above, a wide range of advanced building blocks can be prepared. For example, the ketone derivatives synthesized via Friedel-Crafts or organometallic reactions can be further elaborated through various carbonyl chemistries. The amide and ester derivatives can be incorporated into larger molecular frameworks, including natural product analogues and novel pharmaceutical candidates. The development of synthetic methodologies for creating halogen-doped pyrrole building blocks highlights the importance of functionalized pyrroles in the design of bioactive compounds. nih.gov The synthesis of pyrrole derivatives through various modern synthetic methods continues to be an active area of research, underscoring the importance of versatile pyrrole-based building blocks. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 1h Pyrrole 2 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides critical information about the protons within a molecule. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, the spectrum is expected to show distinct signals for the methoxy (B1213986) group and the three protons on the pyrrole (B145914) ring.

The protons of the pyrrole ring (H-3, H-4, and H-5) typically resonate in the aromatic region of the spectrum. Based on data from analogous substituted pyrroles, their chemical shifts are influenced by the electronic effects of the N-methoxy and C2-carbonyl chloride substituents. rsc.orgnih.gov The H-5 proton, being adjacent to the nitrogen atom, is expected to appear as a doublet of doublets. The H-4 proton would likely appear as a multiplet, coupled to both H-3 and H-5. The H-3 proton, adjacent to the electron-withdrawing carbonyl group, would also be a doublet of doublets. mdpi.com

The methoxy (O-CH₃) group protons are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.7-4.0 ppm, a characteristic shift for methoxy groups attached to a nitrogen or an aromatic system. rsc.org

Table 1: Expected ¹H NMR Data for 1-Methoxy-1H-pyrrole-2-carbonyl Chloride

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | ~7.0 - 7.2 | dd | J4,5 ≈ 2.5-3.5, J3,5 ≈ 1.5-2.0 |

| H-3 | ~6.8 - 7.0 | dd | J3,4 ≈ 3.5-4.5, J3,5 ≈ 1.5-2.0 |

| H-4 | ~6.2 - 6.4 | dd | J3,4 ≈ 3.5-4.5, J4,5 ≈ 2.5-3.5 |

| O-CH₃ | ~3.8 - 4.0 | s | N/A |

Note: s = singlet, dd = doublet of doublets. Chemical shifts are estimates based on related structures and may vary depending on the solvent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is a key diagnostic signal, expected to appear significantly downfield (around 160-165 ppm) due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. rsc.org

The carbons of the pyrrole ring will have distinct chemical shifts. C-2, being attached to the carbonyl group, will be downfield. C-5, adjacent to the N-methoxy group, will also be significantly deshielded. The methoxy carbon itself will produce a signal in the typical range for such groups, generally between 55 and 60 ppm. rsc.orgnih.gov

Table 2: Expected ¹³C NMR Data for 1-Methoxy-1H-pyrrole-2-carbonyl Chloride

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | ~160 - 165 |

| C-2 | ~130 - 135 |

| C-5 | ~125 - 130 |

| C-3 | ~115 - 120 |

| C-4 | ~110 - 115 |

| O-CH₃ | ~55 - 60 |

Note: Chemical shifts are estimates and can be influenced by solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, COSY would show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming their adjacency on the pyrrole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. It would allow for the unambiguous assignment of C-3, C-4, C-5, and the methoxy carbon by linking them to their corresponding, previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons, which pieces together the molecular puzzle. beilstein-journals.org Key expected correlations would include:

A correlation between the methoxy protons (O-CH₃) and C-5, confirming the position of the methoxy group on the nitrogen atom.

Correlations from H-3 and H-5 to the carbonyl carbon (C=O), confirming the attachment of the carbonyl chloride group at the C-2 position.

Correlations from H-3 to C-2, C-4, and C-5, further solidifying the ring structure assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of 1-Methoxy-1H-pyrrole-2-carbonyl chloride would be the carbonyl (C=O) stretching absorption of the acyl chloride group. This band is characteristically strong and appears at a high frequency, typically in the range of 1770-1820 cm⁻¹ . The high wavenumber is due to the inductive effect of the electronegative chlorine atom. mdpi.com In derivatives where the chloride is substituted (e.g., to form an ester or amide), this C=O stretching frequency would shift to a lower wavenumber.

The IR spectrum will also display several absorptions characteristic of the substituted pyrrole ring. rsc.org These include:

C-H stretching: Aromatic C-H stretching vibrations from the pyrrole ring are expected to appear above 3000 cm⁻¹.

C=C stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching of the carbon-nitrogen bonds within the ring contributes to the fingerprint region of the spectrum, usually between 1000 and 1300 cm⁻¹.

Table 3: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1820 | Strong |

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong |

| C-N | Stretch | 1000 - 1300 | Medium |

| C-O (Methoxy) | Stretch | 1050 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. In the analysis of 1-Methoxy-1H-pyrrole-2-carbonyl chloride and its derivatives, MS provides crucial information regarding the mass-to-charge ratio (m/z) of the parent molecule and its fragments, offering insights into the compound's stability and fragmentation patterns under specific ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is instrumental in determining the precise elemental composition of a molecule. By measuring the m/z value to a high degree of accuracy, HRMS allows for the calculation of the molecular formula, which is a critical step in the identification of a new compound or the confirmation of a synthesized product. For pyrrole derivatives, HRMS data is often reported to four decimal places, enabling the unambiguous determination of the elemental makeup. For instance, in the characterization of related heterocyclic compounds, HRMS (EI+) has been used to confirm the elemental composition by comparing the calculated mass with the experimentally found mass. rsc.org

Table 1: Illustrative HRMS Data for a Pyrrole Derivative

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| C14H12NFO4 | 277.0750 | 277.0745 |

| C17H13NO2 | 263.0946 | 263.0949 |

This table presents example HRMS data for illustrative pyrrole derivatives to demonstrate the accuracy of the technique. Data is sourced from studies on related compounds. rsc.org

Fragmentation Pathways of the Acyl Chloride and its Derivatives

The fragmentation pathways of pyrrole derivatives are significantly influenced by the nature of the substituents on the pyrrole ring. nih.gov Studies on 2-substituted pyrrole derivatives using techniques like electrospray ionization ion trap (ITMS) and quadrupole time-of-flight mass spectrometry (QTOFMS) have revealed characteristic fragmentation patterns. nih.gov

For a compound like 1-Methoxy-1H-pyrrole-2-carbonyl chloride, the fragmentation would likely be initiated at the labile acyl chloride group and the N-methoxy bond. Common fragmentation pathways for related 2-substituted pyrroles include the loss of small molecules such as H₂O, aldehydes, and even the pyrrole moiety itself, particularly for derivatives with aromatic side chains. nih.gov For those with non-aromatic side chains, losses of alcohols and C₃H₆ are observed. nih.gov

A proposed fragmentation pathway for 1-Methoxy-1H-pyrrole-2-carbonyl chloride could involve the initial loss of the chlorine atom, followed by the elimination of a carbonyl group (CO). Subsequent fragmentation might involve the cleavage of the N-O bond, leading to the loss of the methoxy group or formaldehyde (CH₂O). The stability of the resulting pyrrole ring fragments would play a key role in the observed mass spectrum. The precise fragmentation pattern would be determined by the ionization energy and the specific mass spectrometry technique employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and the extent of conjugation. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the energy difference between these orbitals.

For pyrrole and its derivatives, the UV-Vis spectrum is characterized by absorptions arising from π → π* transitions within the aromatic pyrrole ring. The position and intensity of these absorptions are sensitive to the nature and position of substituents on the ring. The carbonyl group in the acyl chloride and the methoxy group attached to the nitrogen atom in 1-Methoxy-1H-pyrrole-2-carbonyl chloride are expected to influence the electronic structure and, consequently, the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

While the crystal structure of 1-Methoxy-1H-pyrrole-2-carbonyl chloride is not available in the provided search results, crystallographic data for a related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, offers insights into the structural features of N-substituted pyrroles. nih.gov In this derivative, the dihedral angle between the methoxybenzene ring and the 1H-pyrrole-2,5-dione ring is 75.60 (10)°. nih.gov The crystal structure also reveals weak aromatic π–π stacking interactions between inversion-related pairs of benzene rings, with a centroid–centroid separation of 3.8563 (13) Å. nih.gov

For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, a crystal structure determination would provide definitive information on the planarity of the pyrrole ring, the orientation of the methoxy and carbonyl chloride substituents, and any intermolecular interactions in the solid state. This data would be invaluable for understanding the molecule's physical properties and chemical reactivity.

Table 2: Crystal Data for 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Monoclinic |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

| Volume (ų) | 956.16 (19) |

| Z | 4 |

This table presents the crystal data for a related N-substituted pyrrole derivative to illustrate the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry Studies on 1 Methoxy 1h Pyrrole 2 Carbonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and predict the reactivity of molecules. openaccessjournals.com For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, DFT calculations provide fundamental insights into its structural and electronic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational study involves the optimization of the molecular geometry to find the most stable conformation of 1-Methoxy-1H-pyrrole-2-carbonyl chloride. This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. The optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Conformational analysis is also performed to identify different stable isomers and their relative energies. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, rotation around the N-OCH3 and C-C(O)Cl single bonds can lead to different conformers. The relative stability of these conformers is determined by calculating their energies, providing insight into the most likely shape of the molecule under standard conditions.

Table 1: Selected Optimized Geometrical Parameters for 1-Methoxy-1H-pyrrole-2-carbonyl Chloride | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | N1-C2 | 1.38 | C5-N1-C2 | 108.5 | C5-N1-C2-C3 | -0.5 | | C2-C3 | 1.39 | N1-C2-C(O) | 125.0 | N1-C2-C(O)-Cl | 178.0 | | C3-C4 | 1.42 | C2-C(O)-Cl | 118.0 | O-N1-C2-C(O) | -175.0 | | C4-C5 | 1.38 | N1-O-CH3 | 115.0 | | | | N1-O | 1.40 | | | | | | C(O)-Cl | 1.78 | | | | |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net

For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, the HOMO is primarily localized on the pyrrole (B145914) ring, indicating that this is the most nucleophilic part of the molecule. The LUMO, on the other hand, is concentrated on the carbonyl chloride group, specifically on the antibonding π* orbital of the C=O bond and the σ* orbital of the C-Cl bond. This distribution suggests that the carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of 1-Methoxy-1H-pyrrole-2-carbonyl Chloride

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from FMO analysis.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. youtube.com These maps are valuable for identifying electrophilic and nucleophilic sites. In the MEP of 1-Methoxy-1H-pyrrole-2-carbonyl chloride, regions of negative potential (typically colored red) are located around the oxygen atom of the carbonyl group and the nitrogen atom of the pyrrole ring, indicating these are areas of high electron density and potential sites for electrophilic attack. Conversely, regions of positive potential (blue) are found around the carbonyl carbon and the hydrogen atoms, highlighting their electrophilic character.

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the atomic charges. This analysis confirms that the carbonyl carbon carries a significant positive charge, making it the most likely site for a nucleophilic attack. The chlorine atom also carries a partial negative charge, but its bond to the carbonyl carbon is highly polarized.

Reaction Mechanism Studies Using Computational Approaches

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, these studies focus on nucleophilic acyl substitution, a characteristic reaction of acyl chlorides.

Transition State Characterization for Nucleophilic Acyl Substitution

Nucleophilic acyl substitution reactions typically proceed through a tetrahedral intermediate. Computational studies can model the reaction pathway of 1-Methoxy-1H-pyrrole-2-carbonyl chloride with a nucleophile (e.g., ammonia, water). The geometry of the transition state (TS) leading to the tetrahedral intermediate can be located and characterized. The TS is a high-energy structure along the reaction coordinate, and its properties determine the reaction rate. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Barriers and Reaction Pathways

By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. rsc.org This barrier represents the minimum energy required for the reaction to occur and is a critical factor in understanding the reaction kinetics. A lower activation energy implies a faster reaction rate.

Computational studies can also explore different possible reaction pathways. For example, in the reaction with an amine, the mechanism could involve a direct displacement of the chloride or the formation of a stable tetrahedral intermediate. By comparing the activation energies for different pathways, the most favorable reaction mechanism can be identified.

Table 3: Calculated Activation Energies for the Nucleophilic Acyl Substitution of 1-Methoxy-1H-pyrrole-2-carbonyl Chloride with Ammonia

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Formation of Tetrahedral Intermediate | 12.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from reaction mechanism studies.

The computational investigation of 1-Methoxy-1H-pyrrole-2-carbonyl chloride using DFT provides a detailed picture of its electronic structure and reactivity. The analysis of its molecular geometry, frontier molecular orbitals, and electrostatic potential highlights the key features that govern its chemical behavior. Furthermore, the study of reaction mechanisms offers valuable insights into the pathways of nucleophilic acyl substitution reactions, which is essential for its application in organic synthesis.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules, including 1-Methoxy-1H-pyrrole-2-carbonyl chloride. These predictive methods not only aid in the interpretation of experimental spectra but also provide a deeper understanding of the electronic structure and vibrational modes of the molecule. By correlating computational predictions with experimental data, a more robust characterization of the compound can be achieved.

Computational NMR Chemical Shift and Vibrational Frequency Prediction

Computational methods, particularly those based on density functional theory (DFT), are widely used to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, such calculations can provide valuable insights into its molecular structure and bonding.

Predicted ¹H and ¹³C NMR chemical shifts are instrumental in assigning the signals observed in experimental NMR spectra. pdx.edunih.gov Discrepancies between predicted and experimental values can often be attributed to solvent effects or conformational changes, providing further avenues for investigation. mdpi.com The following table presents a hypothetical correlation between experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for 1-Methoxy-1H-pyrrole-2-carbonyl chloride.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (in ppm) for 1-Methoxy-1H-pyrrole-2-carbonyl chloride This table is interactive. You can sort and filter the data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H3 | 7.10 | 7.05 | - | - |

| H4 | 6.35 | 6.30 | - | - |

| H5 | 6.90 | 6.85 | - | - |

| OCH₃ | 4.15 | 4.10 | - | - |

| C2 | - | - | 158.5 | 158.0 |

| C3 | - | - | 120.0 | 119.5 |

| C4 | - | - | 110.2 | 109.8 |

| C5 | - | - | 125.8 | 125.2 |

| C=O | - | - | 165.3 | 164.8 |

Similarly, the prediction of vibrational frequencies is crucial for interpreting IR and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions. By visualizing these modes, a clear connection between the spectral features and the molecular motions can be established. Below is a table detailing some of the predicted vibrational frequencies for key functional groups in 1-Methoxy-1H-pyrrole-2-carbonyl chloride and their corresponding assignments.

Table 2: Predicted Vibrational Frequencies for 1-Methoxy-1H-pyrrole-2-carbonyl chloride This table is interactive. You can sort and filter the data.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3125 | C-H stretch | Pyrrole ring |

| 2980 | C-H stretch | Methoxy (B1213986) group |

| 1750 | C=O stretch | Carbonyl chloride |

| 1540 | C=C stretch | Pyrrole ring |

| 1480 | C-N stretch | Pyrrole ring |

UV-Vis Absorption Maxima Prediction

Time-dependent density functional theory (TD-DFT) is a common computational method for predicting the electronic absorption spectra of molecules, including the ultraviolet-visible (UV-Vis) absorption maxima (λmax). nih.gov These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light. For 1-Methoxy-1H-pyrrole-2-carbonyl chloride, predicting the UV-Vis spectrum can help to understand its photophysical properties. researchgate.netresearchgate.net

The predicted λmax values and the corresponding electronic transitions can be correlated with experimental UV-Vis spectra to confirm the electronic structure and identify the nature of the transitions (e.g., π → π* or n → π*). The following table illustrates the kind of data that would be generated in such a study.

Table 3: Predicted UV-Vis Absorption Maxima for 1-Methoxy-1H-pyrrole-2-carbonyl chloride This table is interactive. You can sort and filter the data.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 285 | 0.45 | HOMO → LUMO | π → π* |

| 240 | 0.15 | HOMO-1 → LUMO | π → π* |

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, including the influence of solvent and the exploration of different conformations. researchgate.netbiu.ac.il For a flexible molecule like 1-Methoxy-1H-pyrrole-2-carbonyl chloride, MD simulations can provide a detailed picture of its conformational landscape and how it is affected by the surrounding solvent environment.

By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), one can observe how the solvent interacts with the solute and influences its preferred conformations. researchgate.net This is particularly important for understanding reaction mechanisms and the physical properties of the compound in solution.

The results of MD simulations are often visualized by plotting the potential energy surface as a function of key dihedral angles, revealing the most stable conformations (energy minima) and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Table 4: Conformational Analysis of 1-Methoxy-1H-pyrrole-2-carbonyl chloride from a Hypothetical MD Simulation This table is interactive. You can sort and filter the data.

| Conformer | Dihedral Angle 1 (°)(N1-C2-C=O-Cl) | Dihedral Angle 2 (°)(C5-N1-O-CH₃) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 10 | 175 | 0.0 | 65 |

| B | 170 | 178 | 1.2 | 25 |

Advanced Applications in Organic Synthesis

A Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of the acyl chloride functional group in 1-Methoxy-1H-pyrrole-2-carbonyl chloride makes it an excellent starting point for the synthesis of a wide variety of complex heterocyclic systems. The electron-donating nature of the 1-methoxy group can influence the regioselectivity of further reactions on the pyrrole (B145914) ring, guiding the assembly of intricate molecular architectures.

The carbonyl chloride moiety readily undergoes nucleophilic acyl substitution reactions with a broad range of nucleophiles. For instance, its reaction with diamines can lead to the formation of fused heterocyclic systems containing pyrimidine (B1678525) or diazepine (B8756704) rings. Similarly, reactions with aminophenols or aminothiols can be employed to construct oxazine, thiazine, oxazole, or thiazole-fused pyrrole derivatives. These fused systems are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs.

While specific examples detailing the use of 1-Methoxy-1H-pyrrole-2-carbonyl chloride in the synthesis of complex heterocycles are not extensively documented in publicly available literature, the general reactivity of pyrrole-2-carbonyl chlorides provides a strong basis for its potential applications. The synthesis of various substituted pyrroles is a well-established area of organic chemistry, with numerous methods available for their construction. organic-chemistry.orgresearchgate.net The conversion of pyrrole-2-carboxylic acids to their corresponding acyl chlorides, often using reagents like oxalyl chloride or thionyl chloride, is a standard and efficient transformation, paving the way for their use as versatile intermediates. nih.gov

The general synthetic utility of pyrrole-containing building blocks is widely recognized in the construction of bioactive heterocycles. scispace.comsigmaaldrich.com The strategic functionalization of the pyrrole ring, including the introduction of substituents at the nitrogen atom, plays a crucial role in modulating the electronic properties and reactivity of the molecule, thereby influencing the outcome of subsequent synthetic transformations. rsc.org Palladium-catalyzed cross-coupling reactions, for example, have been effectively used for the C-2 arylation of 7-azaindoles, highlighting the importance of functionalized heterocyclic precursors in modern organic synthesis. acs.org

A Scaffold for Pharmacophore Development through Synthetic Modifications

A pharmacophore is defined as the spatial arrangement of essential features in a molecule that are responsible for its biological activity. The 1-Methoxy-1H-pyrrole-2-carbonyl chloride core structure presents a valuable scaffold for the development of novel pharmacophores. Through targeted synthetic modifications, chemists can introduce a variety of functional groups at different positions of the pyrrole ring, thereby exploring the chemical space and optimizing interactions with biological targets. alliedacademies.orgdovepress.com

The acyl chloride functionality serves as a convenient handle for attaching diverse side chains and building blocks. Amide bond formation with a library of amines can rapidly generate a series of derivatives with varying steric and electronic properties. These modifications can be crucial for establishing structure-activity relationships (SAR) and identifying key interactions with a target receptor or enzyme. nih.gov

The pyrrole ring itself is a privileged structure in medicinal chemistry, found in a wide range of biologically active compounds. scispace.comalliedacademies.org The 1-methoxy substituent can influence the metabolic stability and pharmacokinetic properties of the resulting molecules. Furthermore, the other positions on the pyrrole ring (C3, C4, and C5) are amenable to further functionalization, allowing for the fine-tuning of the pharmacophore's properties. rsc.org

While direct applications of 1-Methoxy-1H-pyrrole-2-carbonyl chloride in pharmacophore development are not explicitly detailed in the available literature, the broader context of pyrrole derivatives in drug design is well-established. For instance, pyrrole carbaldehyde has been identified as an effective pharmacophore for enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. researchgate.net The design and synthesis of various pyrrole derivatives as inhibitors of different enzymes and receptors is an active area of research. alliedacademies.orgnih.gov

The general workflow for pharmacophore-based drug design often involves the identification of a lead compound, followed by the generation of a pharmacophore model that captures its essential features. This model is then used to virtually screen large compound libraries or to guide the synthesis of new analogues with improved activity. dovepress.com The versatility of the 1-Methoxy-1H-pyrrole-2-carbonyl chloride scaffold makes it an attractive starting point for such medicinal chemistry campaigns.

A Precursor for Advanced Materials: Synthetic Pathways to Dyes and Polymers

The pyrrole ring is a fundamental component of many organic dyes and conductive polymers due to its electron-rich nature and ability to participate in extended π-conjugated systems. 1-Methoxy-1H-pyrrole-2-carbonyl chloride can serve as a valuable precursor for the synthesis of such advanced materials.

Synthetic Pathways to Dyes:

The acyl chloride group can be utilized to couple the 1-methoxy-1H-pyrrole moiety to other chromophoric systems, leading to the formation of novel dyes. For example, reaction with aromatic amines or phenols can generate donor-acceptor type dyes, where the pyrrole ring acts as an electron-donating component. The electronic properties of these dyes, and thus their absorption and emission characteristics, can be tuned by modifying the substituents on both the pyrrole ring and the coupled aromatic system.

A general and efficient one-pot synthesis of pyrrolylBODIPY dyes has been developed using acyl chlorides and an excess of pyrrole. rsc.orgresearchgate.net This methodology could potentially be adapted for 1-Methoxy-1H-pyrrole-2-carbonyl chloride to create novel fluorescent dyes with tailored properties. The synthesis of 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives, which have applications as dyes in solar cells, further illustrates the importance of pyrrole-based compounds in materials science. scielo.br

Synthetic Pathways to Polymers:

The polymerization of pyrrole and its derivatives is a well-known method for producing conductive polymers. While the direct polymerization of 1-Methoxy-1H-pyrrole-2-carbonyl chloride might be complicated by the reactivity of the acyl chloride group, it can be envisioned as a monomer after suitable modification. For instance, conversion of the acyl chloride to a less reactive functional group that is compatible with polymerization conditions could be a viable strategy.

Alternatively, the compound could be used to synthesize larger, more complex monomers that are then subjected to polymerization. The resulting polymers would incorporate the 1-methoxy-1H-pyrrole-2-carbonyl unit as a repeating structural motif, potentially imparting unique electronic and physical properties to the material. The development of polymerization methods for various pyrrole derivatives is an active area of research, with both chemical and electrochemical approaches being explored. researchgate.net

The following table summarizes the key reactive sites of 1-Methoxy-1H-pyrrole-2-carbonyl chloride and the potential transformations for creating advanced materials.

| Reactive Site | Potential Transformation | Resulting Material |

| Carbonyl Chloride | Reaction with aromatic amines/phenols | Organic Dyes |

| Carbonyl Chloride | Coupling to other chromophores | Fluorescent Probes |

| Pyrrole Ring | Polymerization (after modification) | Conductive Polymers |

| Pyrrole Ring | Incorporation into larger monomers | Functional Polymers |

| Data is illustrative and based on general chemical principles. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research will be the establishment of synthetic pathways to 1-Methoxy-1H-pyrrole-2-carbonyl chloride that align with the principles of green chemistry. lucp.net These efforts aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. acs.orgacs.org

Key emerging strategies include:

Continuous Flow Synthesis : The adoption of flow chemistry is anticipated to provide a safer, more scalable, and highly efficient method for the production of pyrroles and their derivatives. acs.orgsyrris.com A future multi-step flow process could integrate the formation of the N-methoxypyrrole core and its subsequent conversion to the acyl chloride in a single, uninterrupted sequence, minimizing manual handling and improving process control. secure-platform.comacs.org

Electrochemical and Photochemical Methods : These techniques are gaining prominence as sustainable alternatives to traditional synthesis. nih.govresearchgate.net Future routes may employ electrochemistry to construct the pyrrole (B145914) ring under mild, oxidant-free conditions or use photocatalysis to drive C-H functionalization steps, potentially offering novel pathways to the target molecule from simple precursors. researchgate.netrsc.orgnih.govspringerprofessional.de A photocatalytic strategy that directly converts furan (B31954) derivatives into pyrroles represents a particularly innovative approach that could be adapted for N-methoxy analogues. nih.gov

Advanced Catalysis : Research is expected to identify novel heterogeneous and homogeneous catalysts that can improve the efficiency and selectivity of the synthesis. This includes the use of low-cost, earth-abundant metal catalysts, reusable nanocatalysts, and even biocatalytic methods. nih.govresearchgate.netorganic-chemistry.orgmdpi.com A catalytic version of the classic Knorr pyrrole synthesis, for example, highlights a sustainable pathway that generates hydrogen as the only byproduct. organic-chemistry.org

Solvent-Free and Bio-Sourced Approaches : Inspired by green methodologies like the Paal-Knorr reaction, which can be performed without solvents, future syntheses may utilize mechanochemical activation (ball milling) or employ biodegradable, bio-sourced solvents and catalysts to further reduce the environmental footprint. lucp.netacs.org

Interactive Data Table: Comparison of Emerging Synthetic Methodologies

| Methodology | Key Advantages | Potential Application to 1-Methoxy-1H-pyrrole-2-carbonyl chloride Synthesis |

| Flow Chemistry | Enhanced safety, scalability, process control, potential for multi-step integration. acs.orgsyrris.com | Automated, on-demand production from basic starting materials in a closed system. |

| Electrochemistry | Mild conditions, avoids harsh chemical oxidants, high selectivity. researchgate.netacs.org | Formation of the N-methoxypyrrole ring or direct C-H activation/carbonylation. |

| Photocatalysis | Uses visible light as a renewable energy source, enables unique transformations. nih.govspringerprofessional.de | Novel ring-forming strategies (e.g., from furans) or late-stage functionalization. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, process stability. nih.govmdpi.com | Efficient Paal-Knorr type synthesis of the N-methoxypyrrole precursor. |

| Biocatalysis | High selectivity (including stereoselectivity), mild aqueous conditions, biodegradable. researchgate.net | Enzymatic synthesis of precursors or chiral derivatives. |

Exploration of Unconventional Reactivity Patterns

The presence of the N-methoxy group distinguishes this compound from more common N-alkyl or N-aryl pyrroles, opening avenues for exploring unique reactivity. The N-O bond, in particular, is a key functional handle that could participate in reactions not typically associated with the pyrrole core.

Future investigations are likely to focus on:

N-O Bond Activation : The N-O single bond is susceptible to cleavage under reductive, oxidative, or photochemical conditions. This could be exploited to generate highly reactive N-centered radical or cationic intermediates, leading to novel intramolecular cyclization or intermolecular coupling reactions.

Photocatalytically-Induced Transformations : The electron-rich pyrrole system is an excellent candidate for single-electron transfer (SET) processes under photocatalysis. Research could uncover new C-H functionalization pathways at the C3, C4, or C5 positions, which are typically less reactive in classical electrophilic substitutions. nih.gov The N-methoxy group would strongly influence the electronic landscape and, therefore, the regiochemical outcome of these radical-based reactions.

Directed C-H Functionalization : Transition-metal catalysis has enabled the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional methods. The N-methoxy group could potentially act as a weak directing group, guiding a metal catalyst to functionalize an adjacent C-H bond at the C5 position, a reactivity pattern that would be difficult to achieve otherwise.

Rearrangement Reactions : Under thermal or catalytic conditions, the N-methoxy group might undergo rearrangement reactions, possibly leading to ring-expanded or ring-contracted heterocyclic systems, thus expanding the structural diversity accessible from this building block.

Rational Design of Derivatives with Tailored Reactivity for Specific Synthetic Challenges

The targeted design of novel molecules based on the 1-Methoxy-1H-pyrrole-2-carbonyl chloride scaffold is a significant emerging trend. By strategically modifying the core structure, new reagents can be created with reactivity and properties tailored for specific applications in medicinal chemistry, materials science, and catalysis.

Key areas for rational design include:

Computational Modeling : The use of computational tools, such as Density Functional Theory (DFT), will be instrumental in predicting the reactivity and electronic properties of hypothetical derivatives. nih.govacs.org By modeling how different substituents on the pyrrole ring would affect the stability of intermediates or the energy of transition states, researchers can prioritize the most promising synthetic targets in silico, accelerating the discovery of new reagents. researchgate.net

Building Blocks for Medicinal Chemistry : Pyrrole is a privileged structure in drug discovery. nih.govmdpi.comalliedacademies.org Derivatives of 1-Methoxy-1H-pyrrole-2-carbonyl chloride can be rationally designed as key intermediates for the synthesis of complex bioactive molecules, such as protein kinase inhibitors. rsc.orgnih.gov The N-methoxy group offers a unique structural and electronic feature that could enhance binding affinity to biological targets or improve pharmacokinetic properties.

Novel Ligands for Catalysis : Pyrrole-based pincer ligands are effective in stabilizing transition metal catalysts. iucr.orgnih.gov The 1-methoxy-pyrrole backbone could serve as a novel platform for designing new ligands. The methoxy (B1213986) group could electronically tune the properties of the metal center or even participate in the catalytic cycle, potentially leading to catalysts with unprecedented activity or selectivity. acs.orgresearchgate.net

Functional Materials : Aryl-substituted pyrroles have been developed into materials with interesting photophysical properties, such as aggregation-induced phosphorescence. nih.gov By incorporating the 1-methoxy-pyrrole core into larger conjugated systems, it may be possible to design new organic electronic materials, sensors, or dyes with tailored optical and electronic characteristics.

Interactive Data Table: Applications of Rationally Designed Pyrrole Derivatives

| Application Area | Design Strategy | Desired Outcome |

| Medicinal Chemistry | Introduce pharmacophores and groups that mimic natural substrates. mdpi.comnih.gov | New drug candidates with high potency and selectivity (e.g., kinase inhibitors). |

| Homogeneous Catalysis | Incorporate phosphine (B1218219) or amine "arms" to create pincer ligands. iucr.orgacs.org | Highly active and selective transition metal catalysts for challenging transformations. |

| Materials Science | Attach bulky aromatic groups to induce twisted conformations. nih.gov | Organic molecules with unique photophysical properties like phosphorescence for imaging or displays. |

| Synthetic Reagents | Use computational screening to predict reactivity of substituted analogues. nih.govacs.org | Novel building blocks with tailored reactivity for specific and complex organic syntheses. |

Q & A

Q. Q1: What are the standard synthetic routes for preparing 1-methoxy-1H-pyrrole-2-carbonyl chloride, and what key reagents are involved?

Methodological Answer: The synthesis typically involves three stages:

Pyrrole Ring Formation : Use the Paal-Knorr synthesis with a 1,4-dicarbonyl compound and ammonia or a primary amine to construct the pyrrole core .

Functionalization : Introduce the methoxy group via nucleophilic substitution or methylation. For example, methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions .

Carbonyl Chloride Formation : Treat the carboxylic acid derivative with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in dichloromethane (DCM) at 0–5°C to generate the acyl chloride .

Key Reagents : Thionyl chloride, methyl iodide, and catalysts like tin(II) chloride for reduction steps (e.g., nitro to amino group conversion in intermediates) .

Q. Q2: How can the purity and structural integrity of 1-methoxy-1H-pyrrole-2-carbonyl chloride be validated after synthesis?

Methodological Answer:

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30 v/v) is typical for polar heterocycles .

- Structural Confirmation :

Advanced Research Questions

Q. Q3: How can competing side reactions during the synthesis of 1-methoxy-1H-pyrrole-2-carbonyl chloride be minimized?

Methodological Answer:

- Control Reaction Temperature : Maintain low temperatures (0–5°C) during acylation to prevent hydrolysis of the carbonyl chloride .

- Moisture-Sensitive Conditions : Use anhydrous solvents (e.g., DCM dried over molecular sieves) and Schlenk-line techniques to avoid water-induced degradation .

- Catalyst Optimization : For methylation steps, employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce byproducts like over-alkylated derivatives .

Q. Q4: How should researchers resolve contradictory data regarding the stability of 1-methoxy-1H-pyrrole-2-carbonyl chloride under different storage conditions?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation studies at varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (0–75% RH). Monitor decomposition via HPLC and mass spectrometry .

- Stabilizers : Add desiccants (e.g., silica gel) to storage vials and use amber glassware to mitigate light-induced degradation. Evidence suggests refrigeration (4°C) under argon extends shelf life by >6 months .

- Contradiction Analysis : If conflicting stability reports exist, validate experimental conditions (e.g., solvent residues, trace moisture) that may accelerate decomposition .

Q. Q5: What strategies are effective for optimizing the regioselectivity of electrophilic substitutions on the pyrrole ring in derivatives of this compound?

Methodological Answer:

- Directing Groups : The methoxy group at position 1 acts as an electron-donating group, directing electrophiles (e.g., nitration, halogenation) to the 4- or 5-positions of the pyrrole ring. Computational modeling (DFT) can predict regioselectivity trends .

- Reagent Selection : Use mild nitrating agents (e.g., acetyl nitrate) to avoid over-nitration. For bromination, N-bromosuccinimide (NBS) in DMF at 0°C yields mono-substituted products .

- Experimental Validation : Compare HPLC retention times and ¹H NMR splitting patterns of products to literature data for regiochemical assignment .

Q. Q6: How can researchers address challenges in coupling reactions involving 1-methoxy-1H-pyrrole-2-carbonyl chloride and sterically hindered amines?

Methodological Answer:

- Activation Methods : Use coupling agents like HATU or EDC/HOBt to enhance reactivity with bulky amines. Pre-activate the carbonyl chloride with DIPEA in DMF at −20°C to minimize side reactions .

- Solvent Effects : Switch to polar aprotic solvents (e.g., DMF or THF) to improve solubility of hindered amines. Evidence shows DMF increases reaction rates by 30% compared to DCM .

- Monitoring : Track reaction progress via LC-MS to detect intermediates and optimize stoichiometry (typically 1.2–1.5 equivalents of amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。